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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930 Get Quote

This guide provides a detailed comparative analysis of two prominent inhibitors of the

YAP/TAZ-TEAD transcriptional complex, YTP-17 and K-975. Both compounds have emerged

as significant tools for researchers in oncology and developmental biology, targeting the Hippo

signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This

document is intended for researchers, scientists, and drug development professionals seeking

a comprehensive understanding of the similarities and differences between these two

molecules.

Mechanism of Action: Targeting the YAP/TAZ-TEAD
Interaction
Both YTP-17 and K-975 are designed to disrupt the protein-protein interaction between Yes-

associated protein (YAP) or its paralog, transcriptional coactivator with PDZ-binding motif

(TAZ), and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a

downstream nodal point of the Hippo pathway and is crucial for the transcriptional activation of

genes involved in cell proliferation and survival.[1]

K-975 is a potent, selective, and orally active TEAD inhibitor.[3] It functions as a covalent

inhibitor, specifically binding to Cysteine 359 (Cys359) located in the palmitate-binding pocket

of TEAD.[4][5] This covalent modification prevents the palmitoylation of TEAD, a post-

translational modification that enhances its binding to YAP/TAZ, thereby inhibiting the formation

of the active transcriptional complex.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10861930?utm_src=pdf-interest
https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://acs.digitellinc.com/p/s/discovery-of-a-novel-tead-inhibitor-for-the-treatment-of-malignant-pleural-mesothelioma-41602
https://www.medchemexpress.com/ytp-17.html?locale=ko-KR
https://acs.digitellinc.com/p/s/discovery-of-a-novel-tead-inhibitor-for-the-treatment-of-malignant-pleural-mesothelioma-41602
https://www.selleckchem.com/products/k-975.html
https://www.medchemexpress.com/k-975.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://synapse.patsnap.com/article/targeting-the-hippo-pathway-development-and-efficacy-of-a-novel-tead-inhibitor-in-malignant-pleural-mesothelioma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YTP-17 is also an orally active inhibitor of the YAP-TEAD protein-protein interaction.[2][7] While

the exact binding mode is not as extensively detailed in the provided results, it is characterized

by a high inhibitory potency.[2]

In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the available quantitative data on the in vitro performance of

YTP-17 and K-975.

Parameter YTP-17 K-975 Reference

YAP-TEAD PPI IC50 4 nM 20 nM (GI50) [2][3]

Antiproliferative IC50

(NCI-H2052 cells)
45 nM

Potently inhibits

proliferation of NF2-

non-expressing MPM

cell lines

[5][7]

Cell Line Specificity Data not specified

Stronger inhibitory

effect against NF2-

non-expressing

mesothelioma cell

lines compared to

NF2-expressing lines.

[5]

In Vivo Efficacy: Preclinical Antitumor Activity
Both compounds have demonstrated antitumor activity in preclinical xenograft models.
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Compound Animal Model
Dosing
Regimen

Outcome Reference

YTP-17

NCI-H226

xenograft mouse

model

60 mg/kg, oral

gavage, once

daily for 2 weeks

45% reduction in

tumor volume
[7]

K-975
MPM xenograft

mouse models

10-300 mg/kg,

p.o. twice a day

for 14 days

Inhibits tumor

growth by

inhibiting

YAP1/TAZ-TEAD

signaling

[4]

Experimental Protocols
Cell Proliferation Assay (General Protocol)

Cell Culture: Cancer cell lines (e.g., NCI-H2052, NCI-H226) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.

The following day, the media is replaced with fresh media containing serial dilutions of YTP-
17 or K-975. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 or 144 hours).[4][8]

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the

resazurin-based assay or by quantifying ATP content.

Data Analysis: The absorbance or luminescence values are measured using a plate reader.

The data is normalized to the vehicle control, and the half-maximal inhibitory concentration

(IC50) is calculated using non-linear regression analysis.

Xenograft Mouse Model (General Protocol)
Animal Husbandry: Immunocompromised mice (e.g., SCID or nude mice) are used. They are

housed in a pathogen-free environment with ad libitum access to food and water.
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Tumor Implantation: A suspension of cancer cells (e.g., NCI-H226) is subcutaneously

injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with

established tumors are then randomized into treatment and control groups.

Compound Administration: YTP-17 or K-975 is administered orally (e.g., by gavage)

according to the specified dosing regimen. The control group receives the vehicle.[4][7]

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using

calipers.

Endpoint and Analysis: The study is terminated when tumors in the control group reach a

predetermined size. Tumor volumes are compared between the treatment and control

groups to assess antitumor efficacy.

Visualizing the Molecular Interactions and
Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated.

Inhibition

Upstream Hippo Kinases YAP/TAZ (Inactive)Phosphorylates YAP/TAZ (Active)

TEAD

Binds to

Gene TranscriptionActivates Cell ProliferationYTP-17

K-975

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.medchemexpress.com/k-975.html
https://www.medchemexpress.com/ytp-17.html
https://www.benchchem.com/product/b10861930?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The Hippo Signaling Pathway and points of inhibition by YTP-17 and K-975.
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Caption: A generalized workflow for the preclinical evaluation of YTP-17 and K-975.

Safety and Toxicology
Preliminary toxicity studies on K-975 have suggested potential for reversible nephrotoxicity in

rats, characterized by proteinuria and podocyte foot process effacement.[9][10] This effect was

found to be monitorable and reversible upon cessation of treatment.[9][10] At present, there is

no publicly available information regarding the specific toxicity profile of YTP-17.
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Both YTP-17 and K-975 are potent, orally available inhibitors of the YAP/TAZ-TEAD interaction

with demonstrated antitumor activity. YTP-17 appears to have a more potent IC50 for the direct

inhibition of the protein-protein interaction. K-975, being a covalent inhibitor, has been

extensively characterized, including its specific binding site and potential for off-target effects.

The choice between these two compounds for research purposes may depend on the specific

experimental context, the desired mode of inhibition (covalent vs. non-covalent, if YTP-17 is

indeed non-covalent), and the importance of a well-documented toxicity profile. Further head-

to-head studies would be beneficial to fully elucidate the comparative advantages of each

inhibitor.

Need Custom Synthesis?
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To cite this document: BenchChem. [Comparative Analysis of YTP-17 and K-975: A Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861930#comparative-study-of-ytp-17-and-k-975]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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